![molecular formula C17H18FN3O3 B2612983 2-(2-Fluorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1421513-75-8](/img/structure/B2612983.png)
2-(2-Fluorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
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Description
2-(2-Fluorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Chemical Synthesis and Characterization
Research involves the synthesis of novel compounds for various applications, including the development of new pharmaceuticals, materials science, and chemical sensors. Compounds with structures similar to 2-(2-Fluorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone have been synthesized using different chemical reactions, characterized using spectroscopic methods, and their structures confirmed through X-ray diffraction studies (Benaka Prasad et al., 2018). These processes are crucial for understanding the chemical and physical properties of new compounds, which can inform their potential applications.
Antiproliferative Activity
Compounds with similar structures have been evaluated for their antiproliferative activities, which is crucial in the development of new anticancer agents. The synthesis of these compounds and their evaluation against various cancer cell lines help in identifying new therapeutic agents (Benaka Prasad et al., 2018). This research is indicative of the potential use of 2-(2-Fluorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone in cancer research.
Molecular Docking Studies
Molecular docking studies are used to predict the interaction between a molecule and a target protein, which is valuable in drug discovery and development. Studies on compounds with similar structures to 2-(2-Fluorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone have employed molecular docking to explore their potential as inhibitors against specific proteins, offering insights into their therapeutic potential (Mary et al., 2015).
Photophysical and Antiviral Properties
The synthesis and evaluation of compounds for their photophysical properties are important for applications in materials science, such as the development of organic light-emitting diodes (OLEDs) and sensors. Additionally, some compounds are evaluated for their antiviral properties, contributing to the discovery of new antiviral agents (Althagafi et al., 2018).
properties
IUPAC Name |
2-(2-fluorophenoxy)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-14-3-1-2-4-15(14)23-12-17(22)21-9-5-13(6-10-21)24-16-11-19-7-8-20-16/h1-4,7-8,11,13H,5-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNFJTFZJHYHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone |
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